molecular formula C14H15NO B1312478 4-(4-Ethylphenoxy)aniline CAS No. 41295-21-0

4-(4-Ethylphenoxy)aniline

Cat. No.: B1312478
CAS No.: 41295-21-0
M. Wt: 213.27 g/mol
InChI Key: HSZDEKXXWFNXMN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of an aniline group substituted with a 4-ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethylphenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 4-ethylphenol with 4-fluoronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine .

Reaction Steps:

  • Nucleophilic Aromatic Substitution:

      Reactants: 4-ethylphenol, 4-fluoronitrobenzene

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature

      Product: 4-(4-Ethylphenoxy)nitrobenzene

  • Reduction:

      Reactants: 4-(4-Ethylphenoxy)nitrobenzene

      Conditions: Reducing agent (e.g., iron powder, hydrochloric acid)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Ethylphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)aniline
  • 4-(4-Chlorophenoxy)aniline
  • 4-(4-Bromophenoxy)aniline

Comparison

4-(4-Ethylphenoxy)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, and bromo analogs, the ethyl group provides different steric and electronic effects, potentially leading to variations in its reactivity and applications .

Properties

IUPAC Name

4-(4-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZDEKXXWFNXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427969
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-21-0
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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